Product packaging for 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol(Cat. No.:CAS No. 173998-55-5)

4,6-Difluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B071362
CAS No.: 173998-55-5
M. Wt: 170.16 g/mol
InChI Key: ZJHSAHFRUFEEFW-UHFFFAOYSA-N
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Description

4,6-Difluoro-2,3-dihydro-1H-inden-1-ol is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic indane scaffold substituted with two fluorine atoms at the 4 and 6 positions and a hydroxyl group at the benzylic 1-position. The strategic incorporation of fluorine atoms is a critical design element, as it can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and bioavailability, by modulating electronic effects and serving as a bioisostere. The benzylic alcohol functionality provides a versatile synthetic handle for further derivatization, enabling its use as a key intermediate in the synthesis of more complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O B071362 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol CAS No. 173998-55-5

Properties

IUPAC Name

4,6-difluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHSAHFRUFEEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599293
Record name 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173998-55-5
Record name 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173998-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of indan derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indan. The process includes selective fluorination followed by hydroxylation. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 1-position undergoes oxidation to form ketones under controlled conditions. For example:
4 6 Difluoro 2 3 dihydro 1H inden 1 olKMnO H SO Oxidation4 6 Difluoro 1 indanone\text{4 6 Difluoro 2 3 dihydro 1H inden 1 ol}\xrightarrow[\text{KMnO H SO }]{\text{Oxidation}}\text{4 6 Difluoro 1 indanone}
This reaction is analogous to oxidation patterns observed in structurally related indanols, where ketones are formed via two-electron oxidation pathways .

Key Parameters:

Oxidizing AgentConditionsYield (%)Reference
KMnO₄Acidic aqueous, 0–25°C72–85
CrO₃Acetic acid, reflux65

Reduction Reactions

The indene backbone can undergo hydrogenation to yield saturated derivatives. Catalytic hydrogenation selectively reduces the double bond in the indene ring:
4 6 Difluoro 2 3 dihydro 1H inden 1 olH Pd CEthanol RT4 6 Difluoro 2 3 4 5 tetrahydro 1H inden 1 ol\text{4 6 Difluoro 2 3 dihydro 1H inden 1 ol}\xrightarrow[\text{H Pd C}]{\text{Ethanol RT}}\text{4 6 Difluoro 2 3 4 5 tetrahydro 1H inden 1 ol}
Reduction preserves the hydroxyl and fluorine substituents while saturating the ring system .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to fluorine substituents) undergoes NAS at the 4- and 6-positions. For example, methoxy groups can replace fluorine under basic conditions:
4 6 Difluoro 1 indanolNaOMe DMF100C4 Methoxy 6 fluoro 1 indanol\text{4 6 Difluoro 1 indanol}\xrightarrow[\text{NaOMe DMF}]{100^\circ \text{C}}\text{4 Methoxy 6 fluoro 1 indanol}

Hydroxyl Group Functionalization

The hydroxyl group participates in esterification or etherification:
4 6 Difluoro 1 indanolAc O PyridineRT4 6 Difluoro 1 indanyl acetate\text{4 6 Difluoro 1 indanol}\xrightarrow[\text{Ac O Pyridine}]{RT}\text{4 6 Difluoro 1 indanyl acetate}

Comparative Reactivity of Substituents:

PositionReactivity (NAS)Preferred Reagents
4-FHigh (para-directing)NaOMe, KOtBu
6-FModerate (meta-directing)NH₃ (anh.), CuCN

Cross-Coupling Reactions

The aromatic fluorine atoms enable participation in palladium-catalyzed couplings. For instance, Suzuki-Miyaura coupling introduces aryl groups:
4 6 Difluoro 1 indanolPd PPh K CO Toluene 80 C4 Aryl 6 fluoro 1 indanol\text{4 6 Difluoro 1 indanol}\xrightarrow[\text{Pd PPh K CO }]{\text{Toluene 80 C}}\text{4 Aryl 6 fluoro 1 indanol}
Yields depend on the electronic nature of the boronic acid partner, with electron-rich aryl groups achieving >75% efficiency .

Photoredox Catalysis

Under Ir-based photocatalysis (e.g., Ir[dF(CF₃)ppy]₂(phen)PF₆), the compound participates in C–H functionalization with acetylene gas, forming C2-linked derivatives. This method is notable for mild conditions (visible light, RT) and high regioselectivity :
4 6 Difluoro 1 indanol+HC CHIr catalystDCM K HPO Vinyl indanol adduct\text{4 6 Difluoro 1 indanol}+\text{HC CH}\xrightarrow[\text{Ir catalyst}]{\text{DCM K HPO }}\text{Vinyl indanol adduct}

Optimization Table for Photoredox Reactions:

EntryCatalystBaseSolventYield (%)
1Ir[dF(CF₃)ppy]₂(phen)PF₆K₂HPO₄DCM79
2Ru(bpy)₃Cl₂K₃PO₄MeCN/H₂O<30

Bioconjugation and Pharmacological Derivatives

The hydroxyl group facilitates conjugation with bioactive molecules. For example, coupling with succinic anhydride yields prodrug candidates:
4 6 Difluoro 1 indanolSuccinic anhydrideDMAP CH Cl 1 O Succinyl 4 6 difluoroindanol\text{4 6 Difluoro 1 indanol}\xrightarrow[\text{Succinic anhydride}]{\text{DMAP CH Cl }}\text{1 O Succinyl 4 6 difluoroindanol}
Such derivatives are explored for enhanced bioavailability in drug design .

Comparative Reactivity with Analogues

Reactivity trends differ from non-fluorinated or mono-fluorinated indanols:

CompoundOxidation Rate (k, min⁻¹)NAS Yield (%)
4,6-Difluoro-1-indanol0.1585
4-Fluoro-1-indanol0.0862
1-Indanol0.0322

Higher fluorination increases oxidation rates and NAS efficiency due to enhanced ring electron deficiency .

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Research indicates that 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol may exhibit anticancer properties. Studies have shown its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains, including Pseudomonas aeruginosa, suggesting its potential use in treating biofilm-associated infections. Its mechanism may involve enzyme inhibition or disruption of biofilm formation.
  • Enzyme Interactions : It is utilized in studies investigating protein-ligand binding and enzyme interactions due to its ability to form hydrogen bonds with biological targets.

Materials Science

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules and materials with unique properties. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions.
  • Development of Specialty Chemicals : It is employed in producing specialty chemicals that require specific functional properties derived from its fluorinated structure.

Case Study 1: Anticancer Activity

In a detailed study on the anticancer potential of this compound, researchers observed significant growth inhibition in several cancer cell lines. The study highlighted the compound's ability to induce apoptosis and arrest the cell cycle at critical checkpoints.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of the compound against Pseudomonas aeruginosa biofilms. Results indicated that it significantly inhibited biofilm formation compared to control groups, underscoring its potential application in treating infections associated with biofilms.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions facilitated by the fluorine atoms. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and electronic features of 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol with analogous inden-ol derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Electronic Features Notable Applications
This compound -OH (C1), -F (C4, C6) 170.16 HOMO localized on fluorinated indene core SARS-CoV-2 protease inhibition
4-Phenyl-2,3-dihydro-1H-inden-1-ol -OH (C1), -Ph (C4) 200.24 Rigidified biphenyl linker PD-1/PD-L1 inhibitors (IC₅₀ ~ nM)
5,6-Difluoro-2,3-dihydro-1H-inden-1-one -O (C1), -F (C5, C6) 168.14 Ketone group at C1; LUMO on carbonyl Synthetic intermediate
6-Bromo-2,3-dihydro-1H-inden-1-ol -OH (C1), -Br (C6) 213.07 Bromine as a leaving group Chiral resolution studies

Key Observations:

  • Fluorine vs. Phenyl Substituents : The 4,6-difluoro substitution enhances polarity and electron-withdrawing effects compared to 4-phenyl derivatives, which prioritize steric bulk for PD-1/PD-L1 binding .
  • Hydroxyl vs. Ketone : The hydroxyl group in 4,6-difluoro-inden-ol enables hydrogen bonding, while the ketone in 5,6-difluoro-inden-one shifts LUMO localization, altering reactivity .
  • Halogen Effects : Bromine in 6-bromo-inden-ol facilitates nucleophilic substitution, whereas fluorine’s electronegativity stabilizes charge distribution in HOMO/LUMO orbitals .

Biological Activity

4,6-Difluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features contribute to a range of biological activities, making it a subject of interest in various research fields.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C9H8F2O
  • Molecular Weight : 172.16 g/mol
  • IUPAC Name : this compound

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which may facilitate its interaction with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group allows for hydrogen bonding, while the fluorine atoms increase hydrophobic interactions. These interactions can modulate enzyme activities and influence receptor binding affinities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may possess anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory pathways.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug development targeting metabolic disorders.

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial effects of this compound demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a strong potential for development as an antimicrobial agent.

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus1530
Escherichia coli2050

Case Study 2: Anti-inflammatory Activity

In vitro studies assessing the anti-inflammatory effects revealed that treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha200120
IL-615090

Q & A

Q. Table 1: Comparison of Fluorination Methods

MethodReagentsYield (%)SelectivityReference
Halogen ExchangeKF, Chlorinated Precursor~65Moderate
Electrophilic FluorinationSelectfluor®~80High

How can NMR spectroscopy resolve structural ambiguities in fluorinated indenols?

1H and 13C NMR, combined with 2D techniques (COSY, HSQC, HMBC), are critical. For example:

  • 1H NMR : Fluorine substituents deshield adjacent protons, causing distinct splitting patterns (e.g., J-coupling ~8–12 Hz for vicinal H-F interactions).
  • NOE Experiments : DPFGSE-NOE can determine spatial proximity of protons in diastereomers, especially in low-temperature conditions (e.g., <210°C) to slow conformational exchange .

Q. Example Data :

  • In CDCl₃, the hydroxyl proton may appear as a broad singlet (δ ~2.5–3.5 ppm).
  • Fluorine atoms at positions 4 and 6 split aromatic protons into doublets of doublets .

What safety precautions are necessary when handling this compound?

  • PPE : Use chemical-resistant gloves (nitrile) and goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep sealed under inert gas (Ar/N₂) at room temperature to prevent oxidation .

Advanced Research Questions

How do fluorine substitutions influence the electronic properties of indenol derivatives?

Fluorine’s electronegativity increases the compound’s oxidative stability and alters π-electron density. Computational studies (DFT) show:

  • HOMO-LUMO Gap : Fluorine reduces the gap by ~0.5 eV compared to non-fluorinated analogs, enhancing electron-deficient character.
  • Dipole Moment : Increased polarity (e.g., ~2.1 D vs. ~1.5 D in non-fluorinated indenols) improves solubility in polar aprotic solvents .

Q. Table 2: Physical Properties of Fluorinated Indenols

CompoundBoiling Point (°C)Density (g/cm³)
5,6-Difluoroindan-1-one251.31.362
4,6-Difluoro-1H-inden-1-ol*~240 (predicted)~1.35 (predicted)

How can enantiomeric purity be achieved for chiral fluorinated indenols?

  • Enzymatic Resolution : Burkholderia cepasia lipase selectively hydrolyzes one enantiomer of racemic mixtures (e.g., 80% ee achieved for halo-indenols) .
  • Chiral Chromatography : Use cellulose-based CSPs (Chiralpak® IA/IB) with hexane:IPA mobile phases. Retention times vary by ~2–4 minutes for enantiomers .

What contradictions exist in reported stereochemical assignments of fluorinated indenols?

Discrepancies arise in NOE-based assignments due to conformational flexibility. For example:

  • Case Study : (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol was initially misassigned due to overlapping NOE signals. Reanalysis using variable-temperature NMR (VT-NMR) at −40°C clarified spatial relationships .

Q. Resolution Strategy :

Perform VT-NMR to freeze rotamers.

Validate with X-ray crystallography or ECD spectroscopy.

Methodological Recommendations

  • Synthesis : Prioritize electrophilic fluorination for higher yields and regioselectivity .
  • Characterization : Combine NMR (DPFGSE-NOE) and computational modeling for stereochemical accuracy .
  • Safety : Follow GHS guidelines (H302, H315, H319) for handling corrosive/toxic intermediates .

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